2-(4-Acetylphenyl)-alpha-methyl-5-benzoxazoleacetic acid
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Overview
Description
2-(4-Acetylphenyl)-alpha-methyl-5-benzoxazoleacetic acid is a complex organic compound that features a benzoxazole ring fused with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetylphenyl)-alpha-methyl-5-benzoxazoleacetic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenylboronic acid with alpha-methyl-5-benzoxazoleacetic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic medium.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, higher substrate concentrations, and continuous flow reactors to enhance yield and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, forming carboxylic acids.
Reduction: Reduction of the acetyl group can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution can occur on the benzoxazole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
2-(4-Acetylphenyl)-alpha-methyl-5-benzoxazoleacetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Acetylphenyl)-alpha-methyl-5-benzoxazoleacetic acid involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the acetyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity .
Comparison with Similar Compounds
- **2-(4-Ethylphenyl)-
Properties
CAS No. |
51234-37-8 |
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Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-[2-(4-acetylphenyl)-1,3-benzoxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C18H15NO4/c1-10(18(21)22)14-7-8-16-15(9-14)19-17(23-16)13-5-3-12(4-6-13)11(2)20/h3-10H,1-2H3,(H,21,22) |
InChI Key |
RINYHQOSGRLIMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C(=O)C)C(=O)O |
Origin of Product |
United States |
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